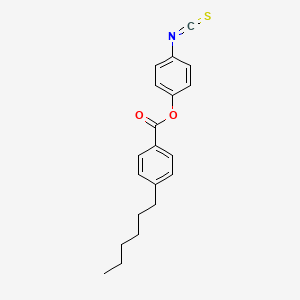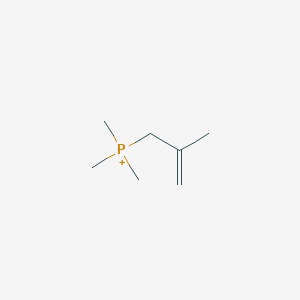
Trimethyl(2-methylprop-2-en-1-yl)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(2-methylprop-2-en-1-yl)phosphanium is a chemical compound that belongs to the class of tertiary phosphines It is characterized by the presence of a phosphonium ion with three methyl groups and a 2-methylprop-2-en-1-yl group attached to the phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2-methylprop-2-en-1-yl)phosphanium typically involves the reaction of a halogenophosphine with an organometallic reagent. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. For example, the reaction of chlorophosphine with a Grignard reagent such as methylmagnesium bromide can yield the desired phosphonium compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(2-methylprop-2-en-1-yl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Trimethyl(2-methylprop-2-en-1-yl)phosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis and organocatalysis, facilitating various chemical transformations.
Biology: The compound can be employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of Trimethyl(2-methylprop-2-en-1-yl)phosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. The pathways involved in its action include the formation of phosphine-metal complexes and the activation of substrates in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
Trimethylphosphine: Similar in structure but lacks the 2-methylprop-2-en-1-yl group.
Triphenylphosphine: Contains phenyl groups instead of methyl groups.
Triethylphosphine: Contains ethyl groups instead of methyl groups.
Uniqueness
Trimethyl(2-methylprop-2-en-1-yl)phosphanium is unique due to the presence of the 2-methylprop-2-en-1-yl group, which imparts distinct chemical properties and reactivity compared to other tertiary phosphines. This uniqueness makes it valuable in specific applications where its particular reactivity and properties are advantageous.
Properties
CAS No. |
62170-30-3 |
|---|---|
Molecular Formula |
C7H16P+ |
Molecular Weight |
131.18 g/mol |
IUPAC Name |
trimethyl(2-methylprop-2-enyl)phosphanium |
InChI |
InChI=1S/C7H16P/c1-7(2)6-8(3,4)5/h1,6H2,2-5H3/q+1 |
InChI Key |
HNKVUPIKPKGVLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C[P+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



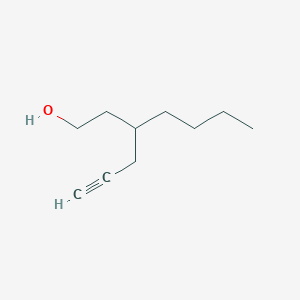
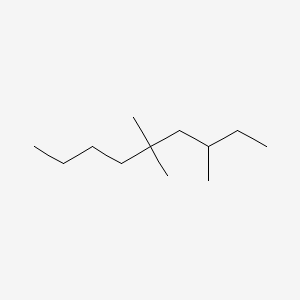
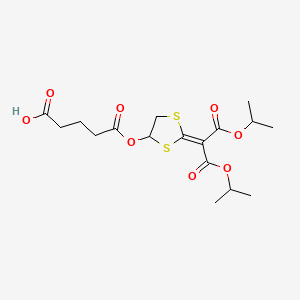
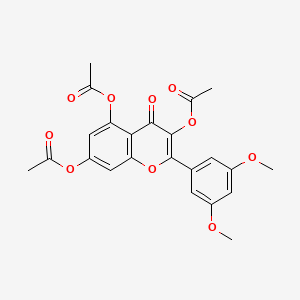
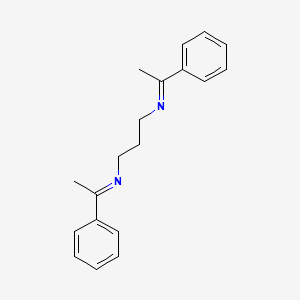
![2-Azoniaspiro[4.5]decane, 2-methyl-2-(1-methylethyl)-, iodide](/img/structure/B14563275.png)
![2,2'-Dichloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol](/img/structure/B14563278.png)
![Dimethyl [2-oxo-3-(5-phenylthiophen-2-yl)propyl]phosphonate](/img/structure/B14563284.png)
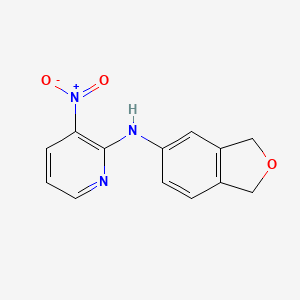
![N-(3-{4-[(Undec-10-enoyl)amino]phenyl}propyl)undec-10-enamide](/img/structure/B14563296.png)
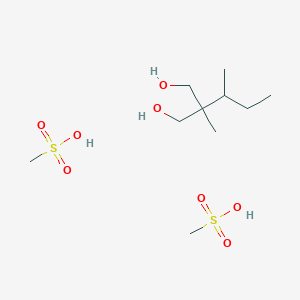
![N-[4-(Benzyloxy)-3-methoxyphenyl]benzenesulfonamide](/img/structure/B14563316.png)
